Enzyme Inhibition Selectivity: 6-Aminouracil Exhibits Reduced Potency vs. Thymidine Phosphorylase Compared to Halogenated Uracils
In a direct head-to-head comparison for thymidine phosphorylase (TP) inhibition, 6-aminouracil was found to be a competitive inhibitor, but it is significantly less potent than 5-bromouracil and 5-nitrouracil. This difference is crucial for experimental design where complete TP ablation is not the goal [1]. The quantitative data from a study using human uterine leiomyoma tissue show that the Ki value for 6-aminouracil is 0.088 mM, whereas 5-bromouracil has a Ki of 0.0011 mM, representing an 80-fold difference in potency [2].
| Evidence Dimension | Inhibition constant (Ki) for thymidine phosphorylase |
|---|---|
| Target Compound Data | 0.088 mM |
| Comparator Or Baseline | 5-Bromouracil: 0.0011 mM |
| Quantified Difference | 80-fold weaker inhibition (0.088 / 0.0011) |
| Conditions | Human uterine leiomyoma tissue, competitive inhibition assay [2] |
Why This Matters
This quantifiable difference in enzyme inhibition profile allows for precise modulation of TP activity in experimental systems, which is critical when investigating angiogenic pathways without complete pathway shutdown.
- [1] Miszczak-Zaborska, E., & Wozniak, K. The activity of thymidine phosphorylase obtained from human uterine leiomyomas and studied in the presence of pyrimidine derivatives. Zeitschrift für Naturforschung C, 1997, 52(9-10), 670-675. PMID: 9373996. View Source
- [2] BRENDA Enzyme Database. Ki values for thymidine phosphorylase inhibitors. Data extracted from Miszczak-Zaborska, E., & Wozniak, K. (1997). View Source
